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Compound of Interest

Compound Name: Tetrahydroanthracene

Cat. No.: B13747835

This guide provides a comprehensive overview of the spectroscopic data for 9,10-
dihydroanthracene, tailored for researchers, scientists, and professionals in drug development.
It includes a detailed presentation of nuclear magnetic resonance (NMR), infrared (IR), mass
spectrometry (MS), and ultraviolet-visible (UV-Vis) data, along with the experimental protocols
for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 9,10-dihydroanthracene,
presented in tabular format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 9,10-
dihydroanthracene. The symmetry of the molecule results in a relatively simple spectrum.

IH NMR Spectral Data

The proton NMR spectrum of 9,10-dihydroanthracene typically shows signals for the aromatic
protons and the aliphatic protons at the 9 and 10 positions. The chemical shifts can vary slightly
depending on the solvent used.[1]
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] Chemical Shift (d) in o Coupling Constant
Proton Assignment Multiplicity .
CDCls (ppm) (J) inHz
Aromatic (H1, H4, H5, .
~7.28 - 7.20 Multiplet
H8)
Aromatic (H2, H3, H6,
~7.17-7.11 Multiplet
H7)
Aliphatic (H9, H10) ~3.91 Singlet

Note: Data is compiled from various sources and represents typical values. Specific

experimental conditions may lead to variations.[1]
13C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule.

Carbon Assignment Chemical Shift (d) in CDCls (ppm)
Quaternary Aromatic (C4a, C8a, C9a, C10a) ~136.5

Aromatic (C1, C4, C5, C8) ~126.9

Aromatic (C2, C3, C6, C7) ~126.2

Aliphatic (C9, C10) ~36.5

Note: Data is compiled from various sources and represents typical values.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 9,10-dihydroanthracene.
The spectrum is characterized by aromatic C-H stretching, aliphatic C-H stretching, and
aromatic C=C stretching vibrations.
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Frequency (cm™2) Vibrational Mode Intensity

3060 - 3020 Aromatic C-H Stretch Medium

2940 - 2850 Aliphatic C-H Stretch Medium

1600 - 1450 Aromatic C=C Stretch Strong
Aromatic C-H Bend (ortho-

750 - 730 ) ) Strong
disubstituted)

Note: Data is based on spectra obtained using techniques such as KBr pellet or ATR-IR.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering insights into its structure.

Electron lonization (El) Mass Spectral Data

m/z Relative Intensity (%) Assignment

180 100 [M]* (Molecular lon)
179 86 [M-H]*

178 48 [M-2H]* (Anthracene)
165 19 [M-CHs]*

152 10 [M-C2Ha]*

Note: The fragmentation pattern is characteristic of the loss of hydrogen atoms to form the
stable aromatic anthracene cation.[3][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.
The spectrum of 9,10-dihydroanthracene is similar to that of a substituted benzene.
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Molar Absorptivity (€) (L

Solvent Amax (nm)
mol~t cm~1)

Cyclohexane ~262, ~270, ~375, ~400 Data not consistently available

Note: The absorption bands are attributed to -1t transitions within the benzene rings. The

spectrum differs significantly from that of anthracene due to the disruption of the fully

conjugated aromatic system.*[6][7]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound like 9,10-dihydroanthracene.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of 9,10-dihydroanthracene in about
0.5-0.7 mL of a deuterated solvent (e.g., CDCls, acetone-ds) in a 5 mm NMR tube. Ensure
the sample is fully dissolved.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert
it into the magnet.

Tuning and Shimming: The instrument automatically tunes the probe to the correct frequency
for the nuclei being observed (*H or 13C) and shims the magnetic field to ensure
homogeneity.

Data Acquisition:

o For *H NMR, a standard single-pulse experiment is typically used. Key parameters include
the spectral width, acquisition time, relaxation delay, and number of scans.

o For 13C NMR, a proton-decoupled experiment is standard to simplify the spectrum. A larger
number of scans is usually required due to the lower natural abundance of 13C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
produce the frequency-domain spectrum. Processing steps include phase correction,
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baseline correction, and referencing the spectrum to the residual solvent peak or an internal
standard (e.g., TMS).

IR Spectroscopy Protocol (ATR-FTIR)

o Sample Preparation: Place a small amount of solid 9,10-dihydroanthracene directly onto the
ATR crystal.

o Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract
atmospheric and instrumental interferences.

o Sample Spectrum: Lower the ATR press to ensure good contact between the sample and the
crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the
signal-to-noise ratio.

o Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to generate the final IR spectrum. The y-axis is typically presented
in transmittance or absorbance.

Mass Spectrometry Protocol (GC-MS with El)

o Sample Preparation: Prepare a dilute solution of 9,10-dihydroanthracene in a volatile organic
solvent (e.g., dichloromethane, hexane).

e Gas Chromatography (GC): Inject a small volume (e.g., 1 yL) of the sample solution into the
GC. The sample is vaporized and carried by an inert gas through a capillary column, which
separates the components of the sample based on their boiling points and interactions with
the column's stationary phase. For a pure sample, a single peak is expected.

« lonization (Electron lonization - El): As the compound elutes from the GC column, it enters
the ion source of the mass spectrometer. In El, the molecules are bombarded with a high-
energy electron beam (typically 70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
which separates them based on their mass-to-charge (m/z) ratio.

o Detection: A detector records the abundance of ions at each m/z value, generating the mass
spectrum.
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UV-Vis Spectroscopy Protocol

o Sample Preparation: Prepare a dilute solution of 9,10-dihydroanthracene in a UV-transparent
solvent (e.g., cyclohexane, ethanol) in a quartz cuvette. The concentration should be
adjusted to yield an absorbance in the range of 0.1 to 1.0 at the Amax.

o Baseline Correction: Fill a reference cuvette with the pure solvent and record a baseline
spectrum to correct for the solvent's absorbance and any instrumental effects.

o Sample Measurement: Place the sample cuvette in the spectrophotometer and record the
absorbance spectrum over the desired wavelength range (typically 200-800 nm).

o Data Analysis: Identify the wavelengths of maximum absorbance (Amax) from the spectrum.
If the concentration of the solution and the path length of the cuvette are known, the molar
absorptivity (¢€) can be calculated using the Beer-Lambert law.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of 9,10-dihydroanthracene.
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Spectroscopic Characterization Workflow for 9,10-Dihydroanthracene
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Caption: Workflow for the spectroscopic analysis of 9,10-dihydroanthracene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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